6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran

Description

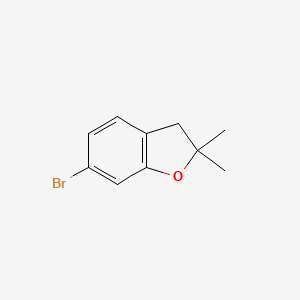

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,2-dimethyl-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECGLGPPTAQILF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Bromo 2,2 Dimethyl 2,3 Dihydrobenzofuran and Its Analogs

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a benzenonium ion or σ-complex. msu.edulibretexts.org The stability of this intermediate is a key factor in determining the reaction rate and the orientation of the incoming electrophile.

For substituted benzenes, the existing substituents on the ring direct the position of the new substituent. In the case of 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran, the dihydrofuran portion of the molecule contains an oxygen atom with lone pairs of electrons, which can be donated to the aromatic ring, thus activating it towards electrophilic attack. This activating effect directs incoming electrophiles to the ortho and para positions relative to the oxygen atom. However, the bromine atom at the 6-position is a deactivating group, which withdraws electron density from the ring, but it is also an ortho, para-director. The interplay of these electronic effects, along with steric hindrance from the dimethyl group, will influence the regioselectivity of EAS reactions on this scaffold. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the bromine atom on the aromatic ring of this compound are generally challenging under standard conditions. Aryl halides are typically unreactive towards nucleophilic substitution due to the strong carbon-halogen bond and the electron-rich nature of the aromatic ring, which repels incoming nucleophiles.

However, these reactions can be facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The reaction of dimethyl 2-bromo-2-methylpropylidene malonate with various nucleophiles, for instance, has been shown to yield cyclopropane (B1198618) derivatives or substitution products depending on the nucleophile used. researchgate.net While this is not a direct analog, it illustrates the possibility of nucleophilic attack on a brominated organic compound. For aryl halides, nucleophilic aromatic substitution (SNAr) typically requires forcing conditions or the presence of a catalyst. The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group.

Oxidation and Reduction Pathways

The dihydrobenzofuran scaffold can be susceptible to oxidation and reduction reactions, depending on the reagents and conditions employed. The dihydrofuran ring, being an ether, is generally stable to many oxidizing and reducing agents. However, the aromatic ring can undergo oxidation under harsh conditions, potentially leading to ring-opening or the formation of quinone-like structures.

Reduction of the aromatic ring of a dihydrobenzofuran would require powerful reducing agents, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions (e.g., Birch reduction). These reactions would disrupt the aromaticity of the benzene ring, leading to the formation of a non-aromatic cyclic system. More commonly, functional groups attached to the dihydrobenzofuran scaffold can be selectively oxidized or reduced. For example, if a nitro group were introduced onto the aromatic ring via electrophilic aromatic substitution, it could be readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying aryl halides. uva.eseie.gr

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. harvard.edu this compound is an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the 6-position. The reaction conditions are generally mild and tolerant of many functional groups. nih.gov

Heck Reaction:

The Heck reaction, also catalyzed by palladium, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via oxidative addition of the aryl halide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product. nih.gov this compound can be coupled with various alkenes using the Heck reaction to introduce alkenyl substituents at the 6-position. This reaction provides a direct method for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives of the dihydrobenzofuran scaffold.

| Coupling Reaction | Catalyst | Reactants | Product |

| Suzuki-Miyaura | Palladium complex | This compound, Organoboron compound | 6-Substituted-2,2-dimethyl-2,3-dihydrobenzofuran |

| Heck | Palladium complex | This compound, Alkene | 6-Alkenyl-2,2-dimethyl-2,3-dihydrobenzofuran |

Functional Group Interconversions on the Brominated Dihydrobenzofuran Scaffold

The bromine atom on the this compound scaffold serves as a versatile handle for a variety of functional group interconversions. Beyond the cross-coupling reactions mentioned above, the bromo group can be transformed into other functionalities.

For instance, the bromine can be converted into an organolithium or Grignard reagent by treatment with an appropriate organometallic reagent. This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents, such as carboxyl groups (by reaction with CO2), hydroxyl groups (by reaction with aldehydes or ketones), or amino groups.

Furthermore, the bromine atom can be replaced by other halogens through halogen-exchange reactions or converted to a cyano group via cyanation reactions, which can then be further elaborated into carboxylic acids, amides, or amines.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. rsc.org DFT calculations can provide insights into the energetics of reaction pathways, the structures of transition states and intermediates, and the electronic properties of molecules. rsc.orgmdpi.com

For the transition metal-catalyzed coupling reactions of this compound, computational studies can help to:

Determine the active catalytic species.

Elucidate the detailed mechanism of each elementary step (oxidative addition, transmetalation, reductive elimination).

Explain the role of ligands and additives in the catalytic cycle.

Predict the regioselectivity and stereoselectivity of the reactions.

By modeling the reaction pathways, researchers can gain a deeper understanding of the factors that control the reactivity and selectivity of these important transformations, leading to the development of more efficient and selective synthetic methods.

Experimental Elucidation of Reaction Pathways, including identification of intermediates

The reactivity of this compound and its analogs is a subject of significant interest, particularly in the context of forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The bromine atom at the 6-position provides a reactive handle for such transformations, primarily through palladium-catalyzed processes like the Heck, Suzuki-Miyaura, and Sonogashira couplings. Mechanistic investigations into these reactions have revealed a series of well-defined intermediates, offering insights into the reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involving an aryl bromide, such as this compound, proceeds through three key elementary steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. nih.gov

Oxidative Addition: The initial and often rate-determining step involves the reaction of the aryl bromide with a palladium(0) complex. This step leads to the formation of a square planar palladium(II) intermediate. For this compound, this intermediate would be a trans-arylpalladium(II) halide complex. The formation of this organopalladium intermediate is a critical step that activates the otherwise unreactive aryl-bromide bond.

Transmetalation: In reactions like the Suzuki-Miyaura coupling, the arylpalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. nih.gov The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the halide. This results in the formation of a diarylpalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diarylpalladium(II) intermediate. nih.gov This step forms the new carbon-carbon bond of the product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental evidence for these intermediates is often gathered through a combination of techniques, including in-situ monitoring by spectroscopy (e.g., NMR) and the isolation and characterization of stable analogs of the proposed intermediates. While direct observation of these intermediates for the specific substrate this compound is not extensively documented in dedicated studies, the well-established mechanisms of these named reactions provide a strong framework for understanding its reactivity.

Heck Reaction Intermediates

In the context of the Heck reaction, where an aryl halide is coupled with an alkene, the oxidative addition intermediate further reacts with the alkene to form a π-complex. This is followed by migratory insertion of the alkene into the aryl-palladium bond, generating a σ-alkylpalladium(II) intermediate. Subsequent β-hydride elimination leads to the formation of the arylated alkene product and a hydridopalladium(II) complex, from which the palladium(0) catalyst is regenerated by the action of a base. organic-chemistry.orgnih.gov

The regioselectivity and stereoselectivity of the Heck reaction are determined during the migratory insertion and β-hydride elimination steps. For cyclic olefins, the stereochemistry of the palladium and aryl substituents on the ring of the intermediate complex plays a crucial role in the outcome of the reaction.

To illustrate the influence of reaction parameters on the outcome of such coupling reactions, the following table summarizes typical conditions for a generic palladium-catalyzed cross-coupling reaction of an aryl bromide.

| Parameter | Variation | Effect on Reaction and Intermediates |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂ | Affects the formation of the active Pd(0) catalyst and the stability of subsequent intermediates. |

| Ligand | Phosphines (e.g., PPh₃, P(t-Bu)₃), N-Heterocyclic Carbenes (NHCs) | Influences the electron density at the palladium center, sterically controls the approach of reactants, and stabilizes intermediates. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N, K₃PO₄ | Activates the coupling partner (in Suzuki-Miyaura), and regenerates the Pd(0) catalyst from the hydridopalladium(II) complex in the Heck reaction. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Affects the solubility of reactants and intermediates, and can influence the rate of different steps in the catalytic cycle. |

While specific experimental data on the isolation and characterization of intermediates for reactions involving this compound are scarce in the public domain, the extensive body of research on palladium-catalyzed cross-coupling reactions provides a robust and experimentally supported mechanistic framework to predict and understand its reactivity. The identification of these transient species is key to optimizing reaction conditions and developing new synthetic methodologies.

Structural Elucidation and Advanced Characterization of Dihydrobenzofuran Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would likely display an ABC spin system for the three protons on the benzene (B151609) ring, with chemical shifts and coupling constants influenced by the bromine and ether functionalities. The aliphatic region would feature two key signals: a singlet for the two equivalent methyl groups at the C2 position and another singlet for the methylene (B1212753) protons at the C3 position.

¹³C NMR: The ¹³C NMR spectrum should reveal ten distinct carbon signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts can be predicted based on the substitution pattern. The carbon atom attached to the bromine (C6) would be influenced by halogen-induced shielding/deshielding effects. The quaternary carbon (C2) and the ether-linked aromatic carbon (C7a) would appear downfield. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the complete structural assignment. researchgate.net A COSY spectrum would establish proton-proton couplings, particularly within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity of the entire molecular scaffold. researchgate.net

Predicted NMR Data for this compound

| Analysis | Predicted Signals and Characteristics |

|---|---|

| ¹H NMR | Aromatic Protons (H4, H5, H7): Complex multiplets in the ~6.7-7.3 ppm range. Methylene Protons (C3-H₂): Singlet around ~3.0 ppm. Methyl Protons (C2-(CH₃)₂): Singlet around ~1.4 ppm. |

| ¹³C NMR | 10 distinct signals expected. Aromatic Carbons: ~110-160 ppm. Quaternary Carbon (C2): ~85-90 ppm. Methylene Carbon (C3): ~40-45 ppm. Methyl Carbons: ~25-30 ppm. |

| DEPT | DEPT-135: CH₃/CH signals positive, CH₂ signals negative. DEPT-90: Only CH signals appear. |

Mass Spectrometry (MS, HR-ESI-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and formula. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak cluster due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₁BrO). Fragmentation patterns would likely involve the loss of a methyl group (a peak at [M-15]⁺) and potentially cleavage of the dihydrofuran ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

Expected IR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl-Alkyl Ether (C-O) Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |

| Aryl Halide (C-Br) Stretch | 500 - 600 |

The spectrum for the closely related 2,3-dihydro-2,2-dimethylbenzofuran (B1214742) shows characteristic peaks that would also be expected here, with the addition of the C-Br stretch in the fingerprint region. nist.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage composition of a pure compound. This data is used to verify the empirical formula, which, in conjunction with molecular weight from mass spectrometry, confirms the molecular formula. The theoretical elemental composition of this compound (C₁₀H₁₁BrO) is calculated based on the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₁₀H₁₁BrO

| Element | Atomic Mass | Percentage (%) |

|---|---|---|

| Carbon (C) | 12.011 | 52.42 |

| Hydrogen (H) | 1.008 | 4.84 |

| Bromine (Br) | 79.904 | 34.88 |

| Oxygen (O) | 15.999 | 6.98 |

Chromatographic Techniques for Purity Assessment and Separation

The synthesis and analysis of dihydrobenzofuran derivatives, including this compound, rely heavily on chromatographic techniques to ensure the purity of intermediates and final products, and to separate complex mixtures such as stereoisomers. These methods are indispensable for both qualitative and quantitative assessment in research and manufacturing settings. Techniques like Thin-Layer Chromatography (TLC) offer rapid purity checks, while more advanced methods like chiral High-Performance Liquid Chromatography (HPLC) are essential for resolving enantiomers of chiral derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental and widely used technique for the rapid assessment of compound purity and for monitoring the progress of chemical reactions. In the synthesis of dihydrobenzofuran scaffolds, TLC is employed to identify the presence of starting materials, intermediates, and the final product in a reaction mixture.

The separation is based on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). For dihydrobenzofuran derivatives, which are often moderately polar, a common mobile phase consists of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio is optimized to achieve clear separation of spots on the TLC plate. For instance, purification of various dihydrobenzofuran derivatives has been successfully achieved using column chromatography with a petroleum ether and ethyl acetate eluent system, a principle directly applicable to TLC for purity analysis. mdpi.com

After elution, the separated spots are visualized, typically under UV light if the compounds are UV-active, or by using a staining agent. The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given TLC system and is used to confirm its identity and purity. A pure compound should ideally appear as a single spot.

Chiral Chromatography

While this compound is an achiral molecule, many other derivatives within the dihydrobenzofuran class possess stereogenic centers, leading to the existence of enantiomers. These enantiomers can exhibit different biological activities, making their separation and analysis critical. nih.gov Chiral chromatography is the definitive method for separating these stereoisomers. nih.govntu.edu.sg This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. ntu.edu.sg

High-Performance Liquid Chromatography (HPLC) is the most common platform for chiral separations of dihydrobenzofuran derivatives. nih.gov Research has demonstrated the successful enantioseparation of various chiral dihydrobenzofurans using cyclodextrin-based CSPs. researchgate.net

A study on the separation of 12 different chiral dihydrobenzofurans highlighted the effectiveness of derivatized β-cyclodextrin stationary phases. researchgate.net The hydroxypropyl-β-cyclodextrin CSP, when used with an acetonitrile/water mobile phase, was particularly effective, achieving baseline separation for nine of the twelve compounds studied. researchgate.net The choice of the organic modifier in the mobile phase was also found to be crucial; acetonitrile-based mobile phases generally produced a greater number of baseline separations compared to methanol-based ones, largely due to increased chromatographic efficiency. researchgate.net

The table below summarizes the effectiveness of different cyclodextrin-based CSPs for the enantioseparation of dihydrobenzofuran derivatives, as described in the literature. researchgate.net

| Chiral Stationary Phase (CSP) | Organic Modifier in Mobile Phase | Number of Baseline Separations (out of 12) | Number of Partial Separations (out of 12) | General Efficacy |

|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin | Acetonitrile | 9 | 2 | Most Effective Combination |

| Hydroxypropyl-β-cyclodextrin | Methanol | 4 | 2 | Moderately Effective |

| Acetyl-β-cyclodextrin | Acetonitrile | 5 | 2 | Effective |

| 2,3-Dimethyl-β-cyclodextrin | Acetonitrile | 5 | 3 | Effective |

| Native-β-cyclodextrin | Acetonitrile | 1 | 1 | Less Effective |

In other synthetic applications, chiral HPLC has been used to confirm the enantiomeric purity of complex dihydrobenzofuran products. For example, the enantiomeric ratio of a synthesized (S)-3-Ethyl-7-(methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate was confirmed to be greater than 99:1 using a Chiralpak IC column with a mobile phase of 30% (EtOH + 0.2% isopropylamine) in heptane. strath.ac.uk These examples underscore the power and necessity of chiral chromatography in the structural elucidation and quality control of chiral dihydrobenzofuran derivatives.

Computational and Theoretical Investigations of Dihydrobenzofuran Systems

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a dihydrobenzofuran derivative, to the active site of a target protein.

While specific molecular docking studies on 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous benzofuran (B130515) and dihydrobenzofuran structures. For instance, molecular docking studies of various benzofuran derivatives have been performed to investigate their potential as anticancer agents by predicting their interactions with target proteins like tyrosine kinases. figshare.com These studies typically involve preparing the 3D structures of the ligand and the protein, defining the binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand in the active site. The scoring function provides an estimate of the binding affinity, often expressed in kcal/mol. researchgate.net

A hypothetical docking study of this compound would likely reveal key interactions with the amino acid residues of a target protein. The bromo substituent could participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The dihydrobenzofuran core, with its oxygen atom, can act as a hydrogen bond acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The dimethyl groups at the 2-position would contribute to the steric bulk and influence the conformational fit within the binding pocket.

Table 1: Potential Interactions in Molecular Docking of this compound

| Functional Group of Ligand | Potential Interaction Type | Interacting Protein Residue (Example) |

| Bromo group | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| Dihydrofuran Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Serine, Threonine) |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Dimethyl Groups | van der Waals, Hydrophobic | Aliphatic residues (e.g., Leucine, Isoleucine) |

These predicted interactions are crucial for understanding the molecular basis of the ligand's biological activity and for designing new derivatives with improved binding affinities. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed information about its conformational flexibility and the dynamic behavior of the dihydrofuran ring. The five-membered dihydrofuran ring is not planar and can adopt various puckered conformations, often described by pseudorotation. nih.gov

An MD simulation would typically involve placing the molecule in a simulated solvent environment (e.g., a box of water molecules) and then solving Newton's equations of motion for all the atoms in the system. researchgate.net This allows for the exploration of the potential energy surface of the molecule and the identification of its low-energy conformations. The conformational behavior of the dihydrofuran ring can be analyzed by monitoring key dihedral angles over the course of the simulation.

The results of an MD simulation can reveal the preferred conformations of the dihydrofuran ring and the energy barriers between them. This information is critical for understanding how the molecule might adapt its shape to fit into a protein's binding site. The presence of the gem-dimethyl group at the 2-position is expected to significantly influence the ring's conformational preferences, potentially restricting its flexibility compared to an unsubstituted dihydrobenzofuran.

Ligand-Steered Modeling of Protein Binding Sites

In cases where the three-dimensional structure of a target protein is unknown, computational models of the binding site can be generated using information from known ligands. This approach, often referred to as ligand-based pharmacophore modeling or ligand-supported homology modeling, is a valuable tool in drug design. mdpi.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

For a series of active dihydrobenzofuran derivatives, a ligand-based pharmacophore model could be developed by aligning their structures and identifying the common chemical features that are crucial for their biological activity. This model would then represent a hypothesis of the key interaction points within the protein's binding site. Subsequently, this pharmacophore model can be used to screen virtual libraries of compounds to identify new potential ligands or to guide the design of novel dihydrobenzofuran derivatives with enhanced activity.

Ligand-supported homology modeling is another approach where the structure of a target protein is built based on the known structure of a homologous protein. nih.gov The binding site of this homology model can then be refined using the structural information of known ligands to ensure that it can accommodate them in a way that is consistent with their known activities.

Structure-Activity Relationship (SAR) Studies Informed by Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational models, such as those derived from molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), can provide valuable insights into these relationships.

In a computational SAR study of dihydrobenzofuran derivatives, a series of analogs with systematic variations in their structure would be synthesized and their biological activity tested. For example, the position and nature of the substituent on the aromatic ring could be varied, or the substituents on the dihydrofuran ring could be altered.

The results of these experimental studies can then be rationalized using computational models. For instance, molecular docking could be used to predict how the different substituents affect the binding mode and affinity of the compounds to their target protein. 3D-QSAR methods, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), can be employed to build a statistical model that correlates the 3D properties of the molecules (e.g., steric and electrostatic fields) with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

A recent comprehensive SAR investigation of small-molecule SERCA2a activators included the evaluation of dihydrobenzofuran derivatives, highlighting how modifications to the scaffold can significantly impact biological activity. nih.gov Such studies, when combined with computational modeling, can accelerate the discovery of potent and selective therapeutic agents.

Theoretical Insights into Stereochemical Outcomes and Catalytic Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions and to understand the origins of stereoselectivity. For the synthesis of dihydrobenzofuran derivatives, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to study the reaction pathways and to predict the stereochemical outcomes.

The synthesis of 2,3-dihydrobenzofurans can often lead to the formation of chiral centers, and controlling the stereochemistry is crucial for their biological activity. Theoretical studies can help in understanding how different catalysts and reaction conditions influence the enantioselectivity or diastereoselectivity of a reaction. For example, by calculating the energies of the transition states leading to different stereoisomers, one can predict which isomer will be formed preferentially.

Furthermore, computational studies can elucidate the detailed mechanism of catalytic reactions involved in the synthesis of the dihydrobenzofuran core. nih.govnih.gov This includes identifying the active catalytic species, determining the elementary steps of the reaction, and understanding the role of ligands and additives. Such mechanistic insights are invaluable for the development of more efficient and selective synthetic methods. For instance, theoretical investigations into the rhodium-catalyzed [3+2] annulation for the synthesis of 2,3-dihydrobenzofurans can provide a deeper understanding of the C-H activation and subsequent cyclization steps. organic-chemistry.org

Applications of Dihydrobenzofuran Derivatives in Chemical Research

A Key Intermediate in Advanced Organic Synthesis

The strategic placement of a bromine atom on the benzofuran (B130515) ring, combined with the dimethylated dihydrofuran moiety, makes 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran a highly reactive and adaptable intermediate in organic synthesis. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Precursor for Pharmaceutically Relevant Compounds

The dihydrobenzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a crucial starting material for the synthesis of various pharmaceutically relevant molecules. For instance, it can be elaborated into compounds with potential applications in treating a variety of diseases. The synthesis of novel benzofuran derivatives often involves leveraging the reactivity of the bromine substituent for the introduction of pharmacologically important moieties.

Building Blocks for Crop-Protection Agents

Beyond pharmaceuticals, dihydrobenzofuran derivatives have found applications in agriculture. The structural motifs present in this compound are utilized in the synthesis of certain crop-protection agents. The development of new and effective pesticides and herbicides often relies on the creative use of such versatile chemical intermediates to generate molecules with desired biological activities against pests and weeds while maintaining safety for crops and the environment.

Exploration in Material Science for Novel Material Development

The unique electronic and structural properties of the dihydrobenzofuran core have also attracted attention in the field of material science. The ability to functionalize the 6-bromo position of this compound opens up avenues for the creation of novel organic materials. Researchers are exploring the incorporation of this and similar dihydrobenzofuran units into polymers and other macromolecules to develop materials with tailored optical, electronic, or thermal properties for a variety of advanced applications.

Research in Advanced Drug Discovery

The dihydrobenzofuran scaffold is a recurring theme in modern drug discovery. scienceopen.com Its rigid structure and ability to be readily functionalized make it an attractive framework for the design of new therapeutic agents.

Design and Synthesis of New Therapeutic Agents

Medicinal chemists utilize this compound as a starting point for the rational design and synthesis of novel drug candidates. By strategically modifying the molecule, researchers can fine-tune its properties to interact with specific biological targets. This approach has led to the discovery of dihydrobenzofuran derivatives with a range of potential therapeutic activities, including anti-inflammatory, and anticancer properties. scienceopen.com For example, a novel series of 3,3-disubstituted-2,3-dihydro-1-benzofuran derivatives were designed to increase bioavailability for the treatment of neuropathic pain. nih.gov

Investigation of Pharmacophores and their Interactions with Biological Targets

Understanding how a drug molecule interacts with its biological target at the molecular level is crucial for drug development. The dihydrobenzofuran core often serves as a key component of a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a molecule's biological activity. By synthesizing and testing a series of derivatives based on the this compound scaffold, researchers can probe the specific interactions between the pharmacophore and its target protein or enzyme. This knowledge is invaluable for optimizing the potency and selectivity of new drug candidates. The study of these interactions helps in understanding the structure-activity relationship (SAR) and guides the design of more effective therapeutic agents.

Utilization as Reference Standards in Analytical Chemistry

Reference standards are highly purified compounds used in analytical chemistry to obtain qualitatively and quantitatively accurate results. These standards are crucial for method validation, calibration of instruments, and as benchmarks in the identification and quantification of chemical substances. The purity and well-characterized nature of a reference standard are essential for ensuring the reliability and comparability of analytical data across different laboratories and over time.

While this compound is available from various chemical suppliers, typically with a specified purity, detailed research findings on its specific applications as a reference standard in analytical chemistry are not extensively documented in publicly available scientific literature. Its potential use in this capacity would likely be in analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), where it could serve as a standard for the identification and quantification of related dihydrobenzofuran derivatives or as an internal standard.

In the absence of specific studies detailing its use, the table below provides fundamental physicochemical data for this compound, which is essential for its potential application as a reference standard.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 140896-85-1 |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.1 g/mol |

| Appearance | Not specified in available literature |

| Purity | Commercially available in various purities |

Future Directions and Emerging Research Avenues for 6 Bromo 2,2 Dimethyl 2,3 Dihydrobenzofuran

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of dihydrobenzofuran scaffolds is a topic of considerable interest, with ongoing efforts to develop more efficient and environmentally benign protocols. researchgate.net While classical methods exist, future research concerning 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran will likely prioritize methodologies that align with the principles of green chemistry.

Key areas for development include:

Transition-Metal-Free Reactions: A significant trend in modern organic synthesis is the avoidance of heavy or precious metal catalysts. frontiersin.org Future work could explore base-induced cyclization of appropriate phenolic precursors or catalyst-free intramolecular reactions initiated by thermal or microwave conditions. frontiersin.org These approaches reduce cost and minimize toxic metal waste streams.

Photocatalysis and Electrosynthesis: Visible-light-mediated synthesis represents a powerful tool for forging complex molecules under mild conditions. mdpi.comnih.gov Research into photocatalytic pathways for the cyclization of ortho-allylphenols or related substrates could provide a highly efficient and sustainable route to the target compound. mdpi.com Similarly, electrosynthesis offers a reagent-free method for promoting key bond-forming reactions.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. Adapting or developing a multi-step synthesis of this compound in a continuous flow system would be a significant advancement for its potential large-scale production.

| Methodology | Potential Advantages | Research Focus |

| Catalyst-Free Synthesis | Reduced cost, no metal contamination, simplified purification. frontiersin.org | Design of substrates for thermally-induced or base-mediated intramolecular cyclization. |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. mdpi.com | Development of photocatalytic systems for oxyselenocyclization or related cyclizations of 2-allylphenol (B1664045) precursors. |

| Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. | Integration of bromination and cyclization steps into a continuous, automated process. |

Advanced Mechanistic Investigations and Reaction Engineering

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols, maximizing yields, and controlling stereoselectivity. For this compound, future investigations should move beyond simple reaction development to detailed mechanistic elucidation and process engineering.

Emerging research avenues include:

Kinetic and Spectroscopic Studies: In-depth kinetic analysis of key synthetic steps can reveal the rate-determining step and the influence of various catalysts, solvents, and temperatures. The use of in-situ spectroscopic techniques (e.g., ReactIR, process NMR) can help identify and characterize transient intermediates, providing a clearer picture of the reaction pathway, such as those in transition-metal-catalyzed C-H activation or cyclization cascades. nih.govrsc.org

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with Deuterium or Carbon-13) are invaluable for tracking bond formations and cleavages. This can definitively confirm proposed mechanisms, such as intramolecular hydroalkoxylation or cycloaddition pathways.

Process Optimization and Scale-Up: Reaction engineering principles can be applied to transition promising laboratory-scale syntheses to pilot or industrial scale. This involves studying the impact of mixing, heat transfer, and reactor design on reaction efficiency and product purity, ultimately leading to a more robust and economical manufacturing process.

Rational Design of New Functionalized Dihydrobenzofuran Derivatives

The 6-bromo substituent is a key functional handle that enables a vast array of subsequent chemical transformations, making the parent compound an ideal starting point for creating libraries of novel derivatives. The rational design of these new molecules will be heavily influenced by their intended application, particularly in medicinal chemistry where the dihydrobenzofuran core is a known pharmacophore. nih.govnih.gov

Future design strategies will likely focus on:

Palladium-Catalyzed Cross-Coupling: The bromine atom is perfectly suited for well-established cross-coupling reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination. nih.gov This allows for the precise installation of a wide variety of substituents at the 6-position, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, each capable of modulating the molecule's electronic and steric properties.

Bioisosteric Replacement and Scaffold Hopping: In drug discovery, replacing the bromine atom or other parts of the molecule with bioisosteres can fine-tune biological activity. Furthermore, using the functionalized this compound core as a foundational scaffold, researchers can design and synthesize new chemical entities for screening against various biological targets, such as kinases, enzymes, or receptors. nih.govacs.org The design of derivatives as potential anticancer or antimicrobial agents is a particularly promising area. rsc.orgnih.gov

| Reaction Type | Reagent/Catalyst System | Potential Functional Group at C6-Position |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Phenyl, Pyridyl, Thienyl |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Phenylethynyl, Trimethylsilylethynyl |

| Heck Coupling | Alkene / Pd catalyst | Styrenyl, Acrylate |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Anilino, Morpholino, Piperidinyl |

| Cyanation | Zn(CN)₂ / Pd catalyst | Cyano (-CN) |

Interdisciplinary Research Integrating Computational and Synthetic Approaches

The synergy between computational chemistry and experimental synthesis is accelerating the pace of chemical discovery. For this compound and its derivatives, an integrated approach will be essential for efficient development and application.

Key interdisciplinary efforts will involve:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of synthetic reactions. rsc.org This can guide the selection of optimal reaction conditions before extensive laboratory work is undertaken, saving time and resources.

In Silico Screening and Molecular Docking: For medicinal chemistry applications, computational tools can predict the binding affinity of designed derivatives to specific biological targets. nih.gov By creating a virtual library of potential compounds derived from the 6-bromo scaffold and docking them into the active site of a target protein, researchers can prioritize the synthesis of the most promising candidates. researchgate.net

Predictive Modeling of Properties: Computational methods can also be used to predict key physicochemical properties (e.g., solubility, lipophilicity) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel derivatives. This allows for the early-stage filtering of compounds that are unlikely to become successful drug candidates, focusing synthetic efforts on those with the highest potential.

An integrated workflow would involve a continuous feedback loop where computational predictions guide synthetic experiments, and the experimental results are then used to refine and validate the computational models. This powerful combination will undoubtedly unlock the full potential of this compound as a versatile building block for future chemical innovation.

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of brominated precursors. A validated approach involves organocatalytic domino reactions, such as the Michael-SN₂ pathway, using 5,5-dimethylcyclohexane-1,3-dione and brominated nitrovinyl benzene derivatives. Reaction optimization includes adjusting catalyst loading (e.g., thiourea-based organocatalysts) and solvents (e.g., CHCl₃), followed by purification via flash column chromatography (Hex/AcOEt, 3:1) to achieve >95% purity . For bromination, regioselective methods using CBr₄ and PPh₃ have been reported, though yields may vary depending on precursor availability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign diastereotopic protons (e.g., CH₂ groups in the dihydrofuran ring) and confirm bromine substitution via coupling patterns.

- X-ray Crystallography : Resolve structural ambiguities (e.g., stereochemistry) by analyzing single-crystal data .

- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₀H₁₁BrO) and isotopic patterns for bromine.

Contradictions (e.g., unexpected NOE effects in NMR) may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can clarify .

Q. What are the standard protocols for evaluating the stability of this compound under storage conditions?

- Methodological Answer : Conduct accelerated stability studies by:

- Storing the compound at 0–6°C in inert atmospheres (argon) to prevent oxidation.

- Monitoring degradation via HPLC at intervals (0, 1, 3, 6 months) using a C18 column and acetonitrile/water gradient.

- Assessing photostability under UV light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what catalysts optimize yields?

- Methodological Answer : Bromine enhances oxidative addition in Pd-catalyzed couplings. For Suzuki reactions:

- Use Pd(PPh₃)₄ (2–5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.

- Steric hindrance from the 2,2-dimethyl group may reduce reactivity; microwave-assisted heating (120°C, 30 min) improves conversion .

- Monitor competing debromination by LC-MS and optimize ligand choice (e.g., SPhos for bulky substrates) .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

- Methodological Answer :

- Asymmetric Organocatalysis : Employ chiral thiourea catalysts (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-quinuclidinylmethyl)thiourea) to induce enantioselectivity in Michael additions .

- Dynamic Kinetic Resolution : Utilize Pd-NHC complexes to control stereochemistry during C–Br bond functionalization .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- Transition State Analysis : Calculate activation energies for bromine substitution using Gaussian09 with B3LYP/6-31G(d) basis sets.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for brominated dihydrobenzofurans?

- Methodological Answer :

- Re-examine Precursor Purity : Trace moisture in PPh₃ or CBr₄ can reduce yields; use freshly distilled reagents .

- Control Steric Effects : The 2,2-dimethyl group may hinder bromination; optimize reaction time (24–48 hr) and stoichiometry (1.5 eq Br₂) .

- Compare Crystallographic Data : Cross-reference X-ray structures to confirm successful synthesis vs. byproduct formation .

Q. What experimental designs are effective for probing the compound’s biological activity in kinase inhibition assays?

- Methodological Answer :

- In Vitro Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ADP-Glo™ assays.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-Cl or 6-F derivatives) to identify key pharmacophores .

- Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets, guided by crystallographic data from related benzofurans .

Methodological Tables

Q. Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₂CO₃ | THF/H₂O | 80 | 65 |

| Pd(OAc)₂ (2) | Cs₂CO₃ | DMF/H₂O | 120 | 78 |

| PdCl₂(dppf) (3) | NaOtBu | Toluene/EtOH | 100 | 72 |

Q. Table 2: Stability Study Results (6 Months)

| Storage Condition | Purity (%) | Major Degradant (%) |

|---|---|---|

| 25°C, air | 87 | Dehydrobromination (8%) |

| 4°C, argon | 98 | None detected |

| -20°C, desiccated | 99 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.